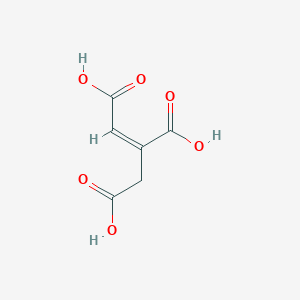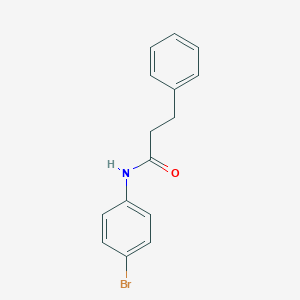
N-(4-bromophenyl)-3-phenylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-3-phenylpropanamide and related compounds often involves multi-step chemical reactions, including bromination, carboxylation, and amide formation. These processes are carefully designed to achieve high purity and yield. For instance, Saeed et al. (2010) detailed the synthesis and characterization of a similar compound, showcasing methods like IR, NMR, mass spectrometry, and crystal structure analysis through X-ray diffraction (Saeed, Rashid, Bhatti, & Jones, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-bromophenyl)-3-phenylpropanamide reveals intricate details about their atomic arrangement and bonding. X-ray crystallography provides insights into the crystalline structure, demonstrating how molecules pack together in solid form and highlighting key features like hydrogen bonding and molecular geometry. The work by Fun et al. (2012) on 4-Bromo-N-phenylbenzamide, a compound with structural similarities, underlines the importance of dihedral angles and hydrogen bonding in defining the molecular conformation (Fun, Chantrapromma, Sripet, Ruanwas, & Boonnak, 2012).
Chemical Reactions and Properties
N-(4-bromophenyl)-3-phenylpropanamide undergoes various chemical reactions, reflecting its reactivity with different chemical agents. These reactions include substitutions and transformations that alter the compound's chemical structure, enabling the synthesis of derivatives with potential biological activities. The research by Siddiqa et al. (2022) illustrates how modifications to similar molecules can impact their antibacterial properties, providing a basis for further pharmaceutical exploration (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).
Physical Properties Analysis
The physical properties of N-(4-bromophenyl)-3-phenylpropanamide, such as solubility, melting point, and crystalline form, are crucial for its application in various fields. These properties are determined through experimental measurements and can vary with different solvents and conditions. Yao et al. (2010) provided data on the solubility of a related compound, highlighting the influence of solvent composition and temperature on solubility, which is critical for process design in pharmaceutical manufacturing (Yao, Li, Luo, & Liu, 2010).
Aplicaciones Científicas De Investigación
Specific Scientific Field
Pharmaceuticals and Medicinal Chemistry
Summary of the Application
The compound N-(4-bromophenyl)furan-2-carboxamide was synthesized and investigated for its in vitro antibacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
Methods of Application or Experimental Procedures
The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N. The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .
Results or Outcomes
The molecule was found to have effective activity against these bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .
Application in Antimicrobial and Antiproliferative Activities
Specific Scientific Field
Medicinal Chemistry and Pharmacology
Summary of the Application
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental). The synthesized compounds were evaluated using turbidimetric method for antimicrobial activity and Sulforhodamine B (SRB) assay for anticancer activity .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and its environmental impact. Safety data sheets (SDS) are a common source of this information.
Direcciones Futuras
This involves speculating on potential future research directions. This could include potential applications of the compound, unanswered questions about its properties, or ways its synthesis could be improved.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWLPIFXDCULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336371 | |
| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-phenylpropanamide | |
CAS RN |
316146-27-7 | |
| Record name | N-(4-Bromophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316146-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamide, N-(4-bromophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



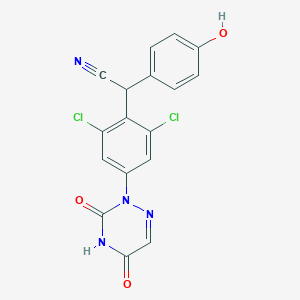
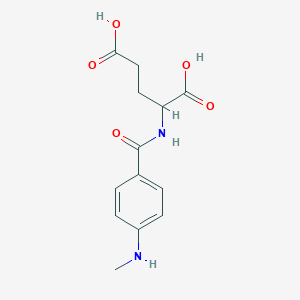
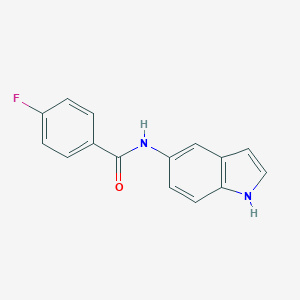
![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)
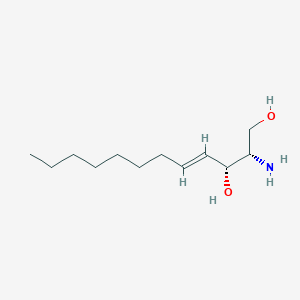


![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
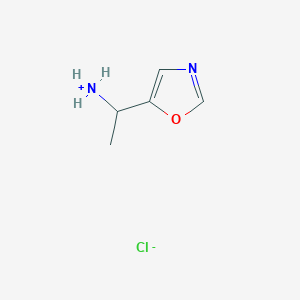
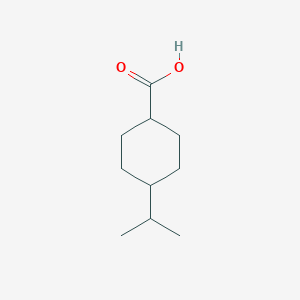
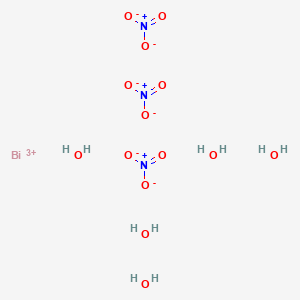
![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)
